molecular formula C17H26BNO5S B12066277 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidin-4-ol

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidin-4-ol

Cat. No.: B12066277
M. Wt: 367.3 g/mol
InChI Key: SZCJMKVMFCDEAA-UHFFFAOYSA-N
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Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidin-4-ol is a complex organic compound that features a unique combination of functional groups, including a boronate ester, a sulfonyl group, and a piperidin-4-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidin-4-ol typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Boronate Ester: The reaction of pinacol with boronic acid derivatives under mild conditions to form the boronate ester.

    Sulfonylation: Introduction of the sulfonyl group via sulfonyl chloride in the presence of a base.

    Piperidin-4-ol Formation: Cyclization and functionalization to introduce the piperidin-4-ol moiety.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions at the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents such as PCC (Pyridinium chlorochromate) or DMSO (Dimethyl sulfoxide).

    Reduction: Use of reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Sulfides.

    Substitution Products: Piperidine derivatives with various substituents.

Scientific Research Applications

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperidin-4-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The boronate ester moiety can interact with diols and other nucleophiles, while the sulfonyl group can participate in electrophilic reactions.

    Pathways: The compound can undergo hydrolysis, oxidation, and reduction, leading to the formation of reactive intermediates that can further react with biological molecules.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H26BNO5S

Molecular Weight

367.3 g/mol

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidin-4-ol

InChI

InChI=1S/C17H26BNO5S/c1-16(2)17(3,4)24-18(23-16)13-5-7-15(8-6-13)25(21,22)19-11-9-14(20)10-12-19/h5-8,14,20H,9-12H2,1-4H3

InChI Key

SZCJMKVMFCDEAA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)O

Origin of Product

United States

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